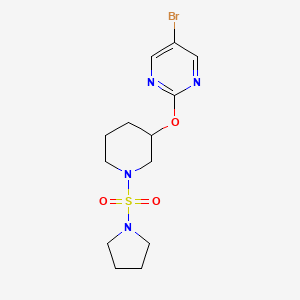

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as BPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Bromination of Pyrimidines : Bromination in aqueous conditions using potassium bromide and potassium monoperoxysulfate demonstrates a method for selectively producing 5-bromopyrimidine products. This technique underlines the utility of brominated pyrimidines in synthetic chemistry for further derivatization and study of nucleotide behavior in aqueous conditions (Ross & Burrows, 1997).

Derivative Synthesis : The transformation of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine into 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives highlights the synthetic flexibility of bromopyrimidines. This pathway allows the creation of compounds with potential applications in materials science and pharmacology (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Pharmacological and Biological Research

Antiviral Activity : The study on C-5 substituted tubercidin analogues, including 5-bromo derivatives, shows substantial activity against RNA viruses. This research suggests the potential of bromopyrimidine derivatives in developing new antiviral agents, highlighting the importance of structural modification at specific positions on the pyrimidine ring for biological activity (Bergstrom et al., 1984).

Corrosion Inhibition : The examination of piperidine derivatives on iron corrosion inhibition, including those with bromopyrimidine structures, indicates the relevance of these compounds in materials science. Their interaction with metal surfaces and consequent inhibition efficiency offer insights into protective coating developments and anti-corrosive treatments (Kaya et al., 2016).

Mécanisme D'action

Mode of Action

The compound likely interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may potentially interfere with nucleic acid synthesis or other pyrimidine-dependent processes .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound .

Propriétés

IUPAC Name |

5-bromo-2-(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O3S/c14-11-8-15-13(16-9-11)21-12-4-3-7-18(10-12)22(19,20)17-5-1-2-6-17/h8-9,12H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPLYVDCPJTPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)

![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2463366.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2463368.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2463371.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)